molecular formula C6H10O2S B2671691 5,8-Dioxaspiro[3.4]octane-2-thiol CAS No. 2580242-23-3

5,8-Dioxaspiro[3.4]octane-2-thiol

Cat. No.: B2671691
CAS No.: 2580242-23-3
M. Wt: 146.2
InChI Key: DGDHWQXWLYLPFC-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-thiol is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a thiol group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Scientific Research Applications

5,8-Dioxaspiro[3.4]octane-2-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3One common method involves the reaction of a suitable diol with a thiolating agent under controlled conditions . The reaction conditions often include the use of a base to facilitate the formation of the thiol group.

Industrial Production Methods

While specific industrial production methods for 5,8-Dioxaspiro[3.4]octane-2-thiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.4]octane-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is known for its ability to form covalent bonds with electrophilic centers in proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,8-Dioxaspiro[3.4]octane-2-thiol lies in its thiol group, which provides distinct reactivity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and modifications .

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c9-5-3-6(4-5)7-1-2-8-6/h5,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDHWQXWLYLPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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